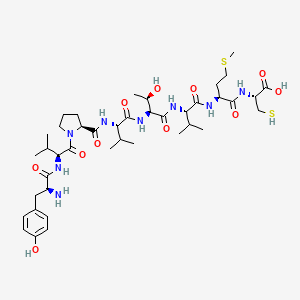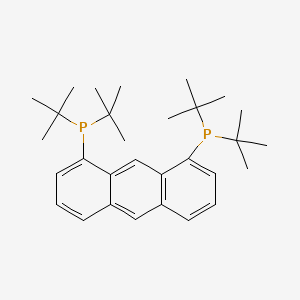![molecular formula C17H29NO4 B14233261 N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide CAS No. 434898-72-3](/img/structure/B14233261.png)
N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide can be achieved through the reaction of lauroyl chloride with diglycolamine, followed by the addition of one ethylene oxide to coconut monoethanolamide . This method involves the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions: N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Aplicaciones Científicas De Investigación
N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential role in cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic effects, including its ability to modulate biological targets. In industry, it is used in the formulation of various products, including surfactants and detergents .
Mecanismo De Acción
The mechanism of action of N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide involves its interaction with specific molecular targets and pathways. This compound is known to interact with proteins and enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide include other n-acyl-alpha amino acids and derivatives, such as N-[(3S)-2-oxopyrrolidin-3-yl]dodecanamide . These compounds share structural similarities but may differ in their specific functional groups and properties.
Uniqueness: this compound is unique due to its specific structure and the presence of the dodecanamide group. This structural feature imparts distinct chemical and biological properties, making it suitable for various applications that other similar compounds may not be able to achieve.
Propiedades
Número CAS |
434898-72-3 |
|---|---|
Fórmula molecular |
C17H29NO4 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
N-[(3R)-2,6-dioxooxan-3-yl]dodecanamide |
InChI |
InChI=1S/C17H29NO4/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14-12-13-16(20)22-17(14)21/h14H,2-13H2,1H3,(H,18,19)/t14-/m1/s1 |
Clave InChI |
HTDNEFOQUKDGBS-CQSZACIVSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)N[C@@H]1CCC(=O)OC1=O |
SMILES canónico |
CCCCCCCCCCCC(=O)NC1CCC(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole](/img/structure/B14233178.png)

![3-(3-Methoxypropyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14233200.png)



![5-(3-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one](/img/structure/B14233246.png)


![1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14233256.png)

![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)


